

1,4-Naphthalenedicarboxylic acid chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,4-Naphthalenedicarboxylic acid

Cat. No.: B1582711

[Get Quote](#)

An In-depth Technical Guide to **1,4-Naphthalenedicarboxylic Acid**: Chemical Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Naphthalenedicarboxylic acid (1,4-NDC) is an aromatic dicarboxylic acid featuring a naphthalene core. This white to off-white crystalline solid serves as a crucial building block in various fields of chemical synthesis, from high-performance polymers to intermediates for pharmaceuticals and dyestuffs.^{[1][2][3]} Its rigid structure and bifunctional nature make it a valuable monomer for creating materials with enhanced thermal and chemical stability. This guide provides a comprehensive overview of its chemical properties, molecular structure, and detailed experimental protocols for its synthesis.

Chemical and Physical Properties

1,4-Naphthalenedicarboxylic acid is a thermally stable compound with low solubility in water but better solubility in polar organic solvents such as ethanol and dimethylformamide.^[4] It is characterized by a high melting point, exceeding 300 °C.

Table 1: Physical and Chemical Properties of **1,4-Naphthalenedicarboxylic Acid**

Property	Value	Source
Molecular Formula	C ₁₂ H ₈ O ₄	[2]
Molecular Weight	216.19 g/mol	[5]
Appearance	White to off-white crystalline solid	[4]
Melting Point	>300 °C	[1]
Boiling Point	490.2 ± 28.0 °C (Predicted)	
Density	1.54 g/cm ³	
pKa	2.71 ± 0.10 (Predicted)	[4]
Solubility	Insoluble in water; Soluble in ethanol and dimethylformamide	[4]

Molecular Structure and Identification

The structure of **1,4-Naphthalenedicarboxylic acid** consists of a naphthalene ring substituted with two carboxylic acid groups at the 1 and 4 positions.

Table 2: Structural Identifiers for **1,4-Naphthalenedicarboxylic Acid**

Identifier	Value	Source
IUPAC Name	naphthalene-1,4-dicarboxylic acid	[5]
CAS Number	605-70-9	[5]
SMILES	<chem>O=C(O)c1ccc(C(=O)O)c2ccccc12</chem>	
InChI	1S/C12H8O4/c13-11(14)9-5-6-10(12(15)16)8-4-2-1-3-7(8)9/h1-6H,(H,13,14)(H,15,16)	
InChIKey	ABMFBCRYHDZLKD-UHFFFAOYSA-N	

Spectroscopic Data

Spectroscopic data for **1,4-Naphthalenedicarboxylic acid**, including ^1H NMR, IR, and Mass Spectrometry, are available and serve as essential tools for its identification and characterization. This information can be accessed through various chemical databases.

Synthesis of 1,4-Naphthalenedicarboxylic Acid

Several synthetic routes to **1,4-Naphthalenedicarboxylic acid** have been developed. The most common methods involve the oxidation of substituted naphthalenes.

Experimental Protocols

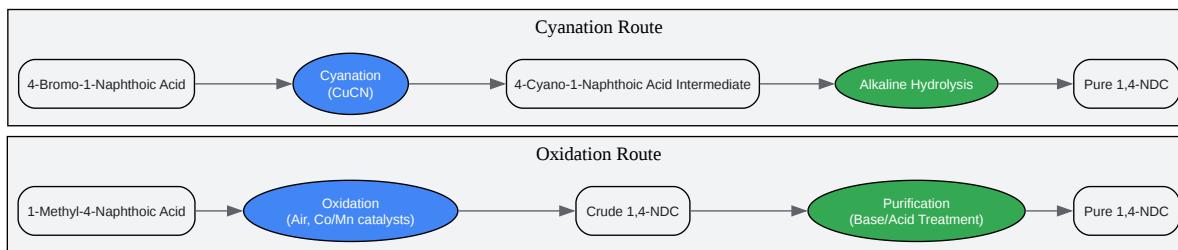
5.1.1 Oxidation of 1-Methyl-4-Naphthoic Acid

A prevalent method for the synthesis of **1,4-Naphthalenedicarboxylic acid** involves the oxidation of 1-methyl-4-naphthoic acid.

- Materials: 1-methyl-4-naphthoic acid, glacial acetic acid, cobalt acetate, manganese acetate, sodium acetate, air/oxygen, acetic anhydride, caustic soda flakes, activated carbon, hydrochloric acid.

- Procedure:

- Dissolve 1-methyl-4-naphthoic acid in glacial acetic acid.
- Add cobalt acetate, manganese acetate, and sodium acetate to the mixture.
- Heat the mixture to 90 °C until all solids are dissolved.
- Introduce a catalyst and raise the temperature to 130 °C.
- Pump air uniformly through the reaction mixture.
- Upon reaction completion, cool the mixture and filter to obtain the crude product of **1,4-Naphthalenedicarboxylic acid**.
- The mother liquor can be treated with acetic anhydride and additional catalyst for further reaction with 1-methyl-4-naphthoic acid.


- Purification:

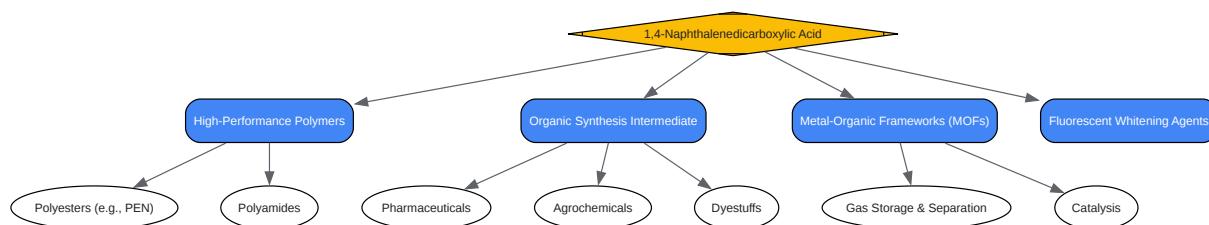
- Dissolve the crude product in water and add caustic soda flakes.
- Heat the solution to 70-90 °C and adjust the pH to 7-8.
- Add activated carbon, stir, and perform suction filtration.
- Heat the filtrate to 70-90 °C and adjust the pH to below 2 with hydrochloric acid.
- Cool the solution to 20-30 °C to precipitate the purified product.
- Separate the solid material via centrifugation, wash with water until neutral, and dry to obtain the final product.

5.1.2 Synthesis from 4-Bromo-1-Naphthoic Acid

An alternative route involves the reaction of 4-bromo-1-naphthoic acid with cuprous cyanide followed by hydrolysis.

- Materials: 4-bromo-1-naphthoic acid, cuprous cyanide, a polar aprotic solvent (e.g., dimethylformamide), potassium iodide, copper sulfate, sodium hydroxide, hydrochloric acid.
- Procedure:
 - React 4-bromo-1-naphthoic acid with cuprous cyanide in a polar aprotic solvent. Catalytic amounts of potassium iodide and copper sulfate can be added. This reaction forms a 4-cyano naphthoic acid copper salt complex.
 - The resulting complex is then subjected to alkaline hydrolysis to yield **1,4-Naphthalenedicarboxylic acid**.

[Click to download full resolution via product page](#)


*Synthesis pathways for **1,4-Naphthalenedicarboxylic acid**.*

Applications in Research and Drug Development

1,4-Naphthalenedicarboxylic acid is a versatile compound with numerous applications.

- Polymer Chemistry: It is a key monomer in the synthesis of high-performance polymers such as polyesters and polyamides. These polymers exhibit excellent thermal stability and mechanical properties, making them suitable for use in high-strength materials and specialty fibers.^[1]

- Organic Synthesis: It serves as an important intermediate in the manufacturing of pharmaceuticals, agrochemicals, and dyestuffs.[1][2]
- Materials Science: The rigid dicarboxylate structure makes it an ideal organic linker for the construction of Metal-Organic Frameworks (MOFs). These materials have potential applications in gas storage, separation, and catalysis.
- Fluorescent Materials: It is used in the production of fluorescent whitening agents.

[Click to download full resolution via product page](#)

*Key application areas of **1,4-Naphthalenedicarboxylic acid**.*

Biological Activity and Signaling Pathways

Currently, there is limited direct evidence in the scientific literature to suggest that **1,4-Naphthalenedicarboxylic acid** itself is an active modulator of specific biological signaling pathways. Its primary role in the pharmaceutical and drug development sector is as a structural component or intermediate in the synthesis of more complex, biologically active molecules.[1][3]

It is important to distinguish **1,4-Naphthalenedicarboxylic acid** from structurally related compounds like 1,4-naphthoquinone, which is known to exhibit a range of biological activities.

However, derivatives of **1,4-Naphthalenedicarboxylic acid** have been explored for their therapeutic potential. For instance, certain 1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic

acids, which are synthesized from a 1,4-naphthalene diamine precursor, have been investigated as inhibitors of the Keap1-Nrf2 protein-protein interaction, a target for suppressing neuroinflammation.

Safety and Handling

1,4-Naphthalenedicarboxylic acid is classified as an irritant. It can cause skin and serious eye irritation, and may also cause respiratory irritation. Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be stored in a cool, dry, and well-ventilated area away from incompatible materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,4-Naphthalenedicarboxylic acid | 605-70-9 [chemicalbook.com]
- 2. CAS 605-70-9: 1,4-Naphthalenedicarboxylic acid [cymitquimica.com]
- 3. guidechem.com [guidechem.com]
- 4. 1,4-Naphthalenedicarboxylic acid - CD Bioparticles [cd-bioparticles.net]
- 5. 1,4-Naphthalenedicarboxylic acid | C12H8O4 | CID 69065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1,4-Naphthalenedicarboxylic acid chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1582711#1-4-naphthalenedicarboxylic-acid-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com